RAF265 is a small molecule that has been identified as a kinase inhibitor. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth and proliferation. By inhibiting the activity of kinases, RAF265 has the potential to disrupt these processes and may be useful in the development of new treatments for cancer and other diseases.
Identifying the specific kinases targeted by RAF265 is an ongoing area of scientific research. While its exact mechanism of action is not fully understood, some studies suggest that it may target kinases belonging to the RAF family. RAF kinases are involved in the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell growth and differentiation [].
RAF265, also known as CHIR-265 or NVP-RAF265, is a small molecule inhibitor primarily targeting various kinases involved in cancer progression. Its chemical formula is with an average molecular weight of approximately 518.42 g/mol. This compound is notable for its ability to inhibit the RAF/MEK/ERK signaling pathway, which plays a critical role in cell proliferation and survival in many cancers, particularly those with mutations in the BRAF gene .
RAF265 acts as an inhibitor of several kinases, including BRAF (both wild-type and V600E mutant), c-RAF, and vascular endothelial growth factor receptor type 2 (VEGFR2). By binding to these targets, it disrupts signaling pathways that promote tumor growth and angiogenesis. The compound exhibits half maximal inhibitory concentration (IC50) values ranging from less than 20 nM to over 100 nM, demonstrating high potency against specific targets .
The primary reaction mechanism can be summarized as follows:
Research has demonstrated that RAF265 possesses significant anti-tumor properties. In preclinical studies, it effectively inhibited the proliferation of colorectal cancer cell lines by inducing apoptosis and reducing colony formation in soft agar assays. The compound also exhibited anti-metastatic effects when combined with other chemotherapeutic agents like 5-fluorouracil (5FU) .
Additionally, RAF265 has shown potential antiviral activity against coronaviruses such as SARS-CoV-2 by interfering with viral entry mechanisms and reducing viral protein synthesis .
The synthesis of RAF265 involves multiple steps that typically include:
Specific methods may vary, but generally involve standard organic synthesis techniques applicable to complex heterocyclic compounds .
RAF265 is primarily investigated for its applications in oncology, particularly for treating cancers characterized by BRAF mutations. Its ability to inhibit multiple kinases makes it a candidate for combination therapies aimed at enhancing treatment efficacy against resistant tumors. Additionally, its emerging antiviral properties suggest potential applications beyond oncology, particularly in infectious diseases .
Interaction studies have highlighted RAF265's ability to modulate various signaling pathways:
Several compounds share structural or functional similarities with RAF265. Below is a comparison highlighting their unique characteristics:
Compound Name | Target Kinases | Unique Features |
---|---|---|
Sorafenib | BRAF, VEGFR2 | Multi-kinase inhibitor used for renal cancer |
Vemurafenib | BRAF V600E | Selective BRAF inhibitor approved for melanoma |
Regorafenib | BRAF, VEGFR2, PDGFR | Approved for colorectal cancer; multi-targeted |
Dabrafenib | BRAF V600E | Specifically targets mutant BRAF |
RAF265 stands out due to its dual action on both RAF kinases and VEGFR2, providing a broader therapeutic approach compared to some selective inhibitors like vemurafenib and dabrafenib. Its potential applications in both oncology and virology further enhance its uniqueness among similar compounds .
RAF265 (C₂₄H₁₆F₆N₆O; molecular weight: 518.4 g/mol) is a substituted benzimidazole derivative featuring a trifluoromethylphenylamine group and a pyridinyloxy-imidazole moiety. The core structure consists of a 1H-benzimidazole scaffold substituted at positions 1, 2, and 5:
The compound’s planar aromatic system facilitates interactions with hydrophobic kinase domains, while electron-withdrawing trifluoromethyl groups enhance metabolic stability. Key structural features are summarized below:
Property | Value |
---|---|
Molecular Formula | C₂₄H₁₆F₆N₆O |
Molecular Weight | 518.4 g/mol |
Aromatic Rings | 3 (benzimidazole, pyridine, imidazole) |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 2 |
RAF265 lacks chiral centers, as confirmed by its achiral crystallographic data. The absence of stereoisomers simplifies synthesis and eliminates enantiomer-specific activity concerns. The planar arrangement of substituents ensures optimal binding to the DFG-out conformation of RAF kinases.
RAF265 exhibits moderate thermodynamic stability under standard storage conditions (-20°C). Its solubility profile is solvent-dependent:
The compound’s lipophilicity (logP ~6.03) arises from trifluoromethyl groups and aromatic systems, limiting aqueous solubility but enhancing membrane permeability.
Synthesis begins with 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde, a critical intermediate prepared via cyclization of trifluoroacetamide derivatives. Subsequent functionalization introduces the pyridinyl moiety through Suzuki-Miyaura coupling.
The benzimidazole core is assembled via sequential reactions:
Purification involves:
Yield optimization strategies include:
Tables
Table 1: Key Physicochemical Properties of RAF265
Property | Value | Source |
---|---|---|
Molecular Weight | 518.4 g/mol | |
Melting Point | Not reported | - |
Boiling Point | 667.6°C (predicted) | |
logP | 6.03 | |
Solubility (DMSO) | 192.89 mM |
Table 2: Synthetic Intermediates and Yields
Intermediate | Yield (%) | Key Reaction |
---|---|---|
tert-Butyl 4-(4-amino-3-nitrophenoxy)picolinate | 65 | Nucleophilic substitution |
5-(Trifluoromethyl)imidazole | 78 | Cyclization |
RAF265 (crude) | 45 | Ullmann coupling |
RAF265, also known as CHIR-265, is a novel, orally bioavailable small molecule that functions as a potent dual inhibitor targeting both RAF kinases and vascular endothelial growth factor receptor 2 (VEGFR2) [1]. This compound exhibits a distinctive inhibitory profile characterized by its ability to simultaneously target multiple kinases involved in tumor growth and angiogenesis pathways [2]. The dual inhibition mechanism provides RAF265 with a unique therapeutic potential for addressing malignancies driven by aberrant RAF signaling and pathological angiogenesis [3].
RAF265 demonstrates significant inhibitory activity against multiple RAF isoforms, including B-RAF(V600E), wild-type B-RAF, and C-RAF with IC50 values ranging from 3 to 60 nanomolar [4]. In addition to its potent RAF inhibition, RAF265 exhibits strong inhibitory effects on VEGFR2 phosphorylation with an EC50 of approximately 30 nanomolar [4]. This dual kinase inhibition profile positions RAF265 as a multitargeted agent capable of simultaneously disrupting tumor cell proliferation and angiogenesis pathways [5].
The kinase selectivity profile of RAF265 reveals similarities to other serine/threonine and tyrosine kinase inhibitors, such as sorafenib, but with distinct potency patterns [6]. Biochemical studies have demonstrated that RAF265 effectively blocks phosphorylation of RAF downstream substrates MEK and ERK in cells and exhibits cytotoxic effects against melanoma and colorectal cancer cell lines harboring B-RAF mutations, independent of PTEN mutation status [4]. The compound's ability to induce cell cycle arrest and apoptosis in mutant B-RAF melanoma cell lines mimics the effects observed with RAF RNA interference in these cells [4].
Table 1: RAF265 Inhibitory Activity Against Key Kinase Targets
Target Kinase | IC50 (nM) | Cellular Effect |
---|---|---|
B-RAF(V600E) | 0.5-60 | Cell cycle arrest, apoptosis induction |
Wild-type B-RAF | 70 | Inhibition of downstream signaling |
C-RAF | 3-60 | Suppression of MEK/ERK phosphorylation |
VEGFR2 | 30 (EC50) | Inhibition of endothelial cell proliferation |
Data compiled from multiple studies [4] [6] [7]
The structural basis for RAF265's selectivity toward B-RAF(V600E) lies in its unique binding mode within the kinase domain [8]. Crystal structure analysis of RAF265 bound to B-RAF reveals that the compound interacts with the kinase through a Type II, inactive-like conformation where the DFG loop adopts an "out" conformation [6]. This binding mode is critical for the compound's ability to selectively target the mutant form of B-RAF [9].
In the binding pocket, RAF265 forms key interactions with several conserved residues [6]. The imidazole moiety of RAF265 is positioned between Tryptophan 531 and Phenylalanine 483 in the hinge region, with the imidazole NH forming a hydrogen bond with the carbonyl of Cysteine 532 [6]. The 5-trifluoromethyl substituent on the imidazole appears to acidify the NH-bond, facilitating a stronger hydrogen bonding interaction [6]. Additionally, the pyridyl moiety forms a second hydrogen bond with Cysteine 532, completing an efficient bidentate interaction [6].
The benzimidazole nitrogen and the anilide NH of RAF265 form hydrogen bonds with the NH backbone of Aspartate 594 of the DFG loop and Glutamate 501 of the αC-helix, respectively [6]. The N-methyl group of the benzimidazole occupies the selectivity pocket partially defined by the "gatekeeper" residue, Threonine 529 [6]. These specific interactions contribute to RAF265's potent inhibition of B-RAF(V600E) [10].
The V600E mutation in B-RAF results in constitutive activation of the kinase by disrupting the normal regulatory mechanisms [8]. RAF265 exploits structural differences between the mutant and wild-type forms of B-RAF to achieve selectivity [11]. While RAF265 can bind to both mutant and wild-type B-RAF, it demonstrates significantly higher potency against the V600E mutant form with an IC50 of 0.5 nanomolar compared to 70 nanomolar for wild-type B-RAF [6]. This selectivity is attributed to the compound's ability to stabilize the inactive conformation of the mutant kinase more effectively than the wild-type enzyme [10].
RAF265 exhibits a distinct mechanism of action on VEGFR2 through allosteric modulation of its tyrosine kinase domain [12]. Unlike its direct competitive inhibition of RAF kinases, RAF265 interacts with VEGFR2 in a manner that induces conformational changes affecting the kinase's catalytic activity [13]. This allosteric modulation contributes significantly to RAF265's anti-angiogenic properties [5].
The binding of RAF265 to VEGFR2 occurs at topographically distinct regions from the orthosteric ligand binding site [14]. Allosteric interactions between VEGFR2 monomers at immunoglobulin-like domains D4, D5, and D7 are necessary for VEGFR2 activation [14]. RAF265 appears to interfere with these interactions, thereby inhibiting VEGFR2 activation [12]. The compound's ability to modulate these allosteric interactions provides a mechanism for its potent inhibition of VEGFR2 signaling [14].
Structural studies suggest that RAF265 binding leads to a conformational twist throughout the extracellular region of VEGFR2, reorienting distinct immunoglobulin-like domains [14]. This conformational change affects the rotation of transmembrane helices, disrupting the normal activation process of VEGFR2 [14]. The allosteric modulation by RAF265 ultimately prevents VEGFR2 from adopting its active conformation, thereby inhibiting its kinase activity and downstream signaling [12].
In cellular assays, RAF265 potently inhibits VEGFR2 phosphorylation with an EC50 of 30 nanomolar and effectively suppresses VEGF-stimulated human microvascular endothelial cell proliferation [4]. This potent inhibition of VEGFR2 signaling contributes significantly to RAF265's anti-angiogenic effects and its potential therapeutic efficacy in targeting tumor vasculature [5].
Beyond its primary targets of RAF kinases and VEGFR2, RAF265 exhibits significant cross-reactivity with several other kinases, including platelet-derived growth factor receptor beta (PDGFRβ), c-KIT, and RET kinases [15]. This cross-reactivity profile contributes to the compound's broad spectrum of activity but also influences its selectivity profile [16].
Kinase profiling studies have revealed that RAF265 inhibits PDGFRβ, c-KIT, and RET kinases with varying potencies [15]. The compound's activity against these kinases is attributed to structural similarities in their ATP-binding pockets, particularly the presence of a threonine or similarly sized valine residue at the gatekeeper position [6]. These structural similarities allow RAF265 to interact with multiple kinases beyond its primary targets [17].
In cell-based assays, RAF265 demonstrates inhibitory activity against PDGFRβ, c-KIT, and RET-dependent cell proliferation, confirming its functional cross-reactivity with these kinases [6]. The activity against these kinase-dependent cell lines recapitulates the biochemical findings and is corroborated by cell-based receptor phosphorylation assays [6]. This cross-reactivity contributes to RAF265's potential efficacy in targeting tumors driven by aberrant signaling through these kinases [15].
Table 2: RAF265 Cross-Reactivity Profile Against Secondary Kinase Targets
Kinase Target | Relative Potency | Cellular Effect |
---|---|---|
PDGFRβ | Moderate | Inhibition of cell proliferation |
c-KIT | Moderate | Suppression of stem cell factor signaling |
RET | Moderate | Inhibition of RET-dependent cell growth |
CSF1R | Low | Minimal effect on colony formation |
SRC family | Very Low | Negligible inhibition |
Data compiled from kinase profiling studies [15] [6]
The cross-reactivity of RAF265 with PDGFRβ, c-KIT, and RET kinases may contribute to its therapeutic potential in certain tumor types where these kinases play significant roles [17]. However, this cross-reactivity also influences the compound's overall selectivity profile and may contribute to its pharmacological effects beyond RAF and VEGFR2 inhibition [15].
RAF265 exerts profound effects on the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) phosphorylation cascade through its inhibition of RAF kinases [18]. As a critical component of the RAS/RAF/MEK/ERK signaling pathway, RAF kinases play a pivotal role in transmitting signals from cell surface receptors to the nucleus, regulating cell proliferation, differentiation, and survival [19]. RAF265's inhibition of these kinases leads to significant suppression of this signaling cascade [20].
In cellular systems, RAF265 effectively blocks the phosphorylation of MEK and ERK, the downstream substrates of RAF kinases [4]. This inhibition disrupts the sequential phosphorylation events that characterize the MAPK/ERK cascade [21]. The compound's ability to suppress this cascade is particularly evident in cells harboring activating mutations in B-RAF, where constitutive activation of the pathway drives uncontrolled cell proliferation [16].
Research findings demonstrate that RAF265 treatment results in reduced phosphorylation of MEK1, a direct substrate of RAF kinases [22]. This reduction in MEK1 phosphorylation subsequently leads to decreased ERK activation, as evidenced by reduced levels of phosphorylated ERK1/2 [22]. The suppression of this phosphorylation cascade ultimately results in decreased cell proliferation and increased apoptosis in sensitive tumor cells [18].
Interestingly, the response to RAF265 does not always correlate directly with reductions in ERK1/2 phosphorylation levels [22]. In some responsive tumors, RAF265 treatment leads to reduced MEK1 phosphorylation without significant changes in ERK1/2 phosphorylation [22]. This observation suggests that additional mechanisms beyond simple inhibition of the MAPK/ERK cascade may contribute to RAF265's anti-tumor effects [22].
RAF265 significantly influences MEK/ERK-dependent transcriptional regulation through its inhibition of the MAPK/ERK signaling cascade [18]. The ERK pathway controls a wide array of transcriptional programs that regulate cell growth, proliferation, and survival [19]. By disrupting this pathway, RAF265 alters the expression of numerous genes involved in these cellular processes [22].
Gene expression analysis of tumors treated with RAF265 reveals significant changes in the expression of genes regulated by the MEK/ERK pathway [22]. Responders to RAF265 treatment exhibit enriched expression of genes involved in cell growth, proliferation, development, cell signaling, gene expression, and cancer pathways [22]. These changes in gene expression profiles reflect the compound's impact on MEK/ERK-dependent transcriptional regulation [22].
At the molecular level, RAF265 treatment leads to reduced expression of several key cell cycle regulators and proliferation markers, including cyclin D1, Ki-67, and polo-like kinase 1 [22]. These changes are consistent with the compound's ability to induce cell cycle arrest in sensitive tumor cells [4]. Additionally, RAF265 treatment induces the expression of the apoptosis mediator BCL2-like 11, contributing to its pro-apoptotic effects [22].
The ERK pathway is known to regulate numerous transcription factors, including members of the ETS family, c-Myc, and c-Fos [19]. By inhibiting ERK activation, RAF265 modulates the activity of these transcription factors, altering their ability to regulate gene expression [20]. This modulation of transcriptional regulation contributes significantly to RAF265's anti-tumor effects and influences cellular responses to the compound [18].
RAF265 exhibits potent anti-angiogenic activity through disruption of the vascular endothelial growth factor A (VEGF-A)/VEGFR2 signaling axis [5]. Angiogenesis, the formation of new blood vessels from existing vasculature, is a critical process in tumor growth and metastasis [12]. By targeting the VEGF-A/VEGFR2 axis, RAF265 inhibits this process, potentially limiting tumor growth and progression [13].
The VEGF-A/VEGFR2 signaling axis plays a central role in regulating endothelial cell proliferation, migration, and survival, which are essential processes in angiogenesis [14]. VEGF-A binding to VEGFR2 triggers multiple signal transduction pathways that control these endothelial cell responses [13]. RAF265's inhibition of VEGFR2 disrupts these signaling pathways, thereby inhibiting angiogenesis [5].
In cellular systems, RAF265 potently inhibits VEGFR2 phosphorylation and suppresses VEGF-stimulated endothelial cell proliferation [4]. This inhibition prevents the activation of downstream signaling pathways that regulate endothelial cell functions essential for angiogenesis [12]. By blocking these pathways, RAF265 effectively inhibits the formation of new blood vessels that support tumor growth [5].
The disruption of the VEGF-A/VEGFR2 axis by RAF265 affects multiple aspects of angiogenesis [13]. The compound inhibits endothelial cell proliferation, migration, and tube formation, all critical steps in the angiogenic process [12]. Additionally, RAF265 treatment leads to reduced expression of angiogenic factors and their receptors, further contributing to its anti-angiogenic effects [13].
RAF265 underwent extensive optimization to address cytochrome P450 enzyme interactions, particularly with the CYP3A4 isoform. Initial compound development revealed significant CYP3A4 inhibition concerns with early series compounds. The unsubstituted imidazole compound (compound 4) demonstrated a CYP3A4 IC50 value of 1.8 μM, indicating substantial inhibitory potential [1]. Through systematic structure-activity relationship studies focusing on anilide and imidazole substitution patterns, researchers successfully developed RAF265 with markedly improved CYP3A4 selectivity.
The final optimized RAF265 compound exhibited a CYP3A4 IC50 value greater than 40 μM, representing a more than 22-fold improvement over the initial unsubstituted imidazole derivative [1]. This significant enhancement in CYP3A4 selectivity was achieved through strategic substitution of electron-withdrawing groups on the imidazole ring and modification of the anilide substitution pattern. The incorporation of trifluoromethyl groups at both the para-position of the anilide ring and the imidazole ring proved crucial in achieving this improved selectivity profile while maintaining potent biological activity [1].
The CYP3A4 inhibition assay employed midazolam as the substrate and demonstrated that RAF265's reduced inhibitory potential significantly diminished the likelihood of clinically relevant drug-drug interactions. The optimization process involved systematic evaluation of various substitution patterns, with electron-withdrawing groups consistently providing incremental reductions in CYP3A4 inhibition. Moving the tert-butyl group from the 3-position to the 4-position of the anilide ring further enhanced CYP3A4 selectivity, establishing the structural basis for RAF265's improved metabolic interaction profile [1].
RAF265 demonstrates extensive plasma protein binding across all preclinical species tested, with binding exceeding 99% in mouse, rat, dog, and human plasma systems [1]. This high degree of protein binding is attributed to the compound's lipophilic nature, characterized by a molecular weight of 518.4 Da and a calculated log P value greater than 5. The fraction unbound in human plasma is limited to approximately 1%, indicating that only a small percentage of the administered dose remains pharmacologically active in the unbound state [2].
Despite the high plasma protein binding, RAF265 exhibited good to moderate oral bioavailability across species, ranging from 35% in dogs to greater than 95% in rats [1]. The compound demonstrated good tissue distribution capabilities, with volumes of distribution ranging from 0.5 L/kg in mice to 3.3 L/kg in rats. Plasma clearance values were consistently low relative to hepatic blood flow across all species, ranging from 0.1 mL/min/kg in mice to 1.5 mL/min/kg in monkeys [1].
Clinical pharmacokinetic studies in humans revealed dose-proportional increases in plasma concentrations across the tested dose range of 10 to 403 mg. Maximum plasma concentrations (Cmax) increased from 0.14 μg/mL at 10 mg to 2.68 μg/mL at 403 mg for single-dose administration [2]. The area under the concentration-time curve (AUC) demonstrated similar dose-proportional increases, ranging from 6.2 μg×h/mL at 10 mg to 137 μg×h/mL at 403 mg [2].
The elimination half-life of RAF265 in humans ranged from 127 to 294 hours, indicating extremely prolonged retention in the systemic circulation [2]. This extended half-life, exceeding 24 hours across all preclinical species, suggested the potential for drug accumulation in multidose settings and supported the feasibility of less frequent dosing regimens [1].
RAF265 demonstrated potent inhibitory activity against BRAF-mutant melanoma cell lines with IC50 values consistently in the submicromolar range. In the SKMEL-28 cell line, which harbors the BRAF V600E mutation, RAF265 exhibited an IC50 value of 0.16 μM in cell proliferation assays [1]. This cellular activity correlated well with the compound's ability to modulate phosphorylated ERK levels, with a pERK IC50 value of 0.14 μM in the same cell line [1].
Biochemical kinase assays revealed exceptional potency against the BRAF V600E enzyme, with an IC50 value of 0.0005 μM (0.5 nM) [1]. RAF265 also demonstrated significant activity against wild-type BRAF and C-RAF kinases, with IC50 values of 0.070 μM and 0.019 μM, respectively [1]. This broad RAF family inhibition profile distinguished RAF265 from more selective inhibitors and contributed to its efficacy across different genetic backgrounds.
In a panel of BRAF V600E-expressing melanoma cell lines including A375, Malme-3M, and WM-1799, RAF265 consistently decreased phosphorylated ERK levels and inhibited proliferation with IC50 values ranging from 0.04 to 0.2 μM [1]. The Ba/F3-BRAF V600E engineered cell line, designed to be dependent on BRAF V600E signaling for proliferation, demonstrated an IC50 of 0.14 μM, closely matching the activity observed in native melanoma cell lines [1].
Importantly, RAF265 failed to suppress phosphorylated ERK levels in cell lines expressing wild-type BRAF and demonstrated weak antiproliferative activity in these systems [1]. This selectivity profile indicated that RAF265's activity was dependent on the presence of oncogenic BRAF mutations, supporting its mechanism-based therapeutic approach for BRAF-mutant melanomas.
RAF265 exhibited robust dose-dependent inhibition of ERK phosphorylation across multiple experimental systems. In SKMEL-28 cells, the compound achieved significant ERK phosphorylation inhibition with an IC50 of 0.14 μM, demonstrating clear target engagement at concentrations consistent with antiproliferative activity [1]. This target modulation occurred through inhibition of the upstream RAF-MEK-ERK signaling cascade, with RAF265 effectively blocking phosphorylation of both MEK and ERK proteins.
In colorectal cancer models, RAF265 demonstrated concentration-dependent inhibition of MEK and ERK phosphorylation in both HT29 and HCT116 cell lines after 2 hours of treatment [3]. The inhibition was maintained even in the presence of epidermal growth factor stimulation, which normally activates the RAF-MEK-ERK pathway, indicating that RAF265 could overcome exogenous growth factor signaling [3].
Clinical studies provided evidence of dose-dependent ERK pathway inhibition in patient tumor samples. Immunohistochemical analysis of tumor biopsies from 23 patients showed dose-dependent phosphorylated ERK inhibition comparing on-treatment versus pretreatment samples [4]. This clinical target modulation validated the preclinical observations and confirmed that RAF265 achieved pharmacologically relevant concentrations in human tumors.
In vivo xenograft studies established clear pharmacokinetic-pharmacodynamic relationships. In A375M tumor models, RAF265 dosed at 100 mg/kg every 2 days maintained significant phosphorylated MEK suppression, with trough levels sufficient to achieve target coverage [1]. Dose-escalation studies from 10 to 100 mg/kg demonstrated that higher doses correlated with greater and more sustained phosphorylated MEK reduction, establishing the dose-response relationship for target engagement [1].
RAF265 induced apoptosis in colorectal carcinoma cell lines through caspase-dependent mechanisms. In HT29 cells, treatment with 15 μM RAF265 for 48 hours increased the percentage of annexin V-positive cells from 10.5 ± 2.41% to 35.1 ± 6.77% [3]. Similarly, HCT116 cells showed an increase from 20.1 ± 2.99% to 42.2 ± 3.58% annexin V-positive cells under the same conditions [3].
The apoptotic response involved activation of multiple caspase pathways. Treatment with 10 μM RAF265 for 48 hours significantly increased caspase 9 activity in HT29 cells from 2.11 ± 0.33% to 4.52 ± 0.56%, and in HCT116 cells from 3.25 ± 0.25% to 5.13 ± 0.34% [3]. Caspase 8 activation increased in HT29 cells from 2.45 ± 0.40% to 5.07 ± 0.42%, and in HCT116 cells from 1.34 ± 0.23% to 3.98 ± 0.29% [3]. Executioner caspase 3 activity increased in HT29 cells from 1.11 ± 0.17% to 2.4 ± 0.20%, and in HCT116 cells from 2.84 ± 0.35% to 5.98 ± 0.74% [3].
RAF265 demonstrated particular efficacy against cancer stem cell populations identified by CD26 expression. CD26-positive cells, which showed higher BRAF expression and enhanced phosphorylation of MEK and ERK, were more susceptible to RAF265-induced apoptosis compared to CD26-negative cells [3]. Treatment with RAF265 increased annexin V-positive cells in the CD26-positive population by 1.8-fold, compared to 1.4-fold in CD26-negative cells [3].
The compound also reduced the self-renewal capacity of CD26-positive cancer stem cells in sphere formation assays. At 0.1 μM RAF265, the number of spheres formed in the first passage decreased from 25.0 ± 5.0 to 4.0 ± 3.6, and in the second passage from 17.7 ± 2.5 to 1.3 ± 0.6 [3]. Complete abolition of sphere formation occurred at 1 μM RAF265, indicating effective targeting of the cancer stem cell compartment [3].